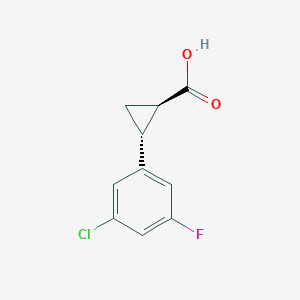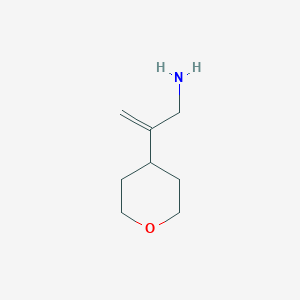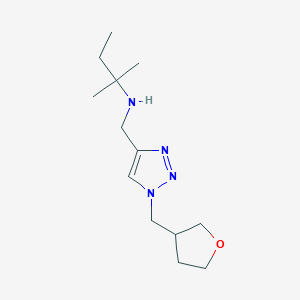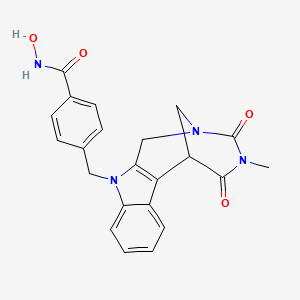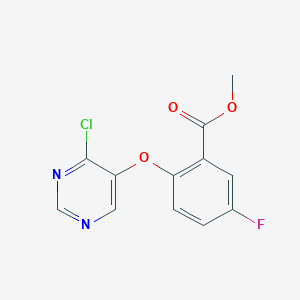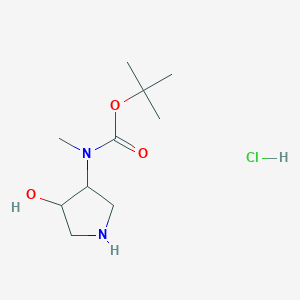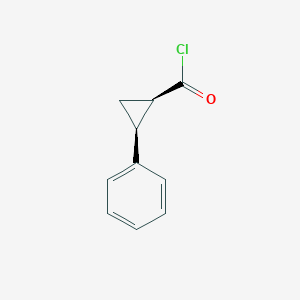
Cyclopropanecarbonyl chloride, 2-phenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of cyclopropane, featuring a phenyl group and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cis-2-phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cis-2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Cis-2-phenylcyclopropanecarboxylic acid+SOCl2→Cis-2-phenylcyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of cis-2-phenylcyclopropanecarbonyl chloride may involve the use of more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2-phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form cis-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous base
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction
Carboxylic Acids: Formed from hydrolysis
Applications De Recherche Scientifique
Cis-2-phenylcyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of cis-2-phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trans-2-phenylcyclopropanecarbonyl chloride
- 2-phenylcyclopropanecarboxylic acid
- Cyclopropanecarbonyl chloride
Uniqueness
Cis-2-phenylcyclopropanecarbonyl chloride is unique due to its cis-configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it a valuable compound in stereoselective synthesis and the study of stereochemical effects in chemical reactions.
Propriétés
Numéro CAS |
62624-90-2 |
|---|---|
Formule moléculaire |
C10H9ClO |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
Clé InChI |
SODZBMGDYKEZJG-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 |
SMILES canonique |
C1C(C1C(=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
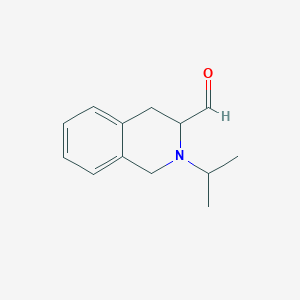
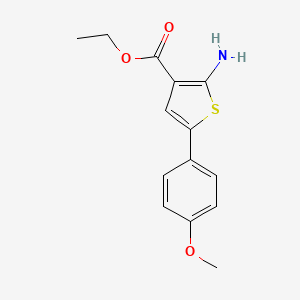
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
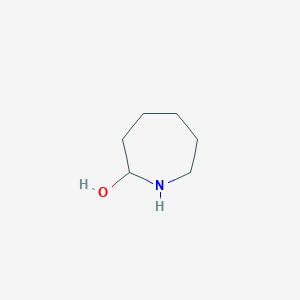
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
